1-Chloro-2-(chloromethoxy)ethane

Description

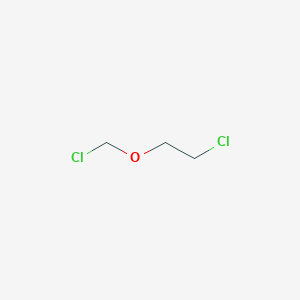

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(chloromethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl2O/c4-1-2-6-3-5/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTWEKBTDWRTSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437809 | |

| Record name | 1-chloro-2-(chloromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462-33-5 | |

| Record name | 1-chloro-2-(chloromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-(chloromethoxy)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 1 Chloro 2 Chloromethoxy Ethane

Established Synthetic Routes and Reaction Conditions

The creation of 1-Chloro-2-(chloromethoxy)ethane involves specific chemical transformations designed to introduce the desired chloro and chloromethoxy functional groups onto an ethane (B1197151) backbone.

Chlorination Reactions and Functionalization Pathways

The primary route to synthesizing this compound involves the chlorination of a suitable precursor. One common method is the reaction of an ether-alcohol, ether-glycol, or ether-polyglycol with a chlorinating agent. google.com For instance, the reaction of 2-(2-chloroethoxy)ethanol (B196239) with a chlorinating agent can yield the target molecule. prepchem.com This process falls under the broader category of functionalization pathways where a hydroxyl group is replaced by a chlorine atom.

Another potential, though less direct, pathway could involve the free-radical halogenation of ethane to produce chloroethane (B1197429), which would then undergo further functionalization. gauthmath.com However, direct chlorination of ethers is a more common and controlled method for producing compounds like this compound.

Role of Specific Reagents and Catalytic Systems (e.g., Thionyl Chloride, Pyridine)

Thionyl Chloride (SOCl₂): This reagent is a cornerstone in the synthesis of this compound. wikipedia.org It is a highly effective chlorinating agent for converting alcohols to alkyl chlorides. libretexts.org In the synthesis of this compound from an appropriate alcohol precursor, thionyl chloride facilitates the replacement of a hydroxyl group with a chlorine atom. google.commasterorganicchemistry.com The reaction is typically carried out at moderate temperatures, generally between 25°C and 90°C, with a preferred range of 50°C to 70°C. google.com Stoichiometric amounts of the alcohol and thionyl chloride are usually employed, although a slight excess of the chlorinating agent can be used. google.com

Pyridine (B92270): Pyridine often accompanies thionyl chloride in these reactions. While thionyl chloride is the primary chlorinating agent, pyridine acts as a catalyst and a base. masterorganicchemistry.com Its role is crucial in influencing the reaction mechanism. Pyridine can react with the intermediate chlorosulfite ester, leading to an inversion of configuration at the reaction center. masterorganicchemistry.com It also serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. masterorganicchemistry.com The presence of pyridine can be essential for achieving high yields and controlling the stereochemistry of the product. masterorganicchemistry.com

Catalytic Systems: In some processes for preparing ether-containing chlorides, a catalytic amount of a quaternary ammonium (B1175870) salt is used in conjunction with the chlorinating agent to enhance the reaction rate and yield. google.com

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms is fundamental to optimizing the synthesis of this compound. The primary mechanism at play is nucleophilic substitution.

Detailed Analysis of Nucleophilic Substitution Pathways (e.g., Chlorosulfite Ester Intermediates)

The reaction of an alcohol with thionyl chloride to form an alkyl chloride is a classic example of nucleophilic substitution. pressbooks.pub The process is not a direct displacement of the hydroxyl group, which is a poor leaving group. Instead, the alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of thionyl chloride. libretexts.org This initial step leads to the formation of a key intermediate: a chlorosulfite ester (ROSOCl). masterorganicchemistry.commasterorganicchemistry.com

The fate of this chlorosulfite ester determines the stereochemical outcome of the reaction. In the absence of a base like pyridine, the reaction can proceed through an Sₙi (internal nucleophilic substitution) mechanism. masterorganicchemistry.com Here, the chlorine from the chlorosulfite group attacks the carbon atom from the same side as the leaving group, resulting in retention of configuration. masterorganicchemistry.com

However, when pyridine is present, it attacks the chlorosulfite intermediate, displacing the chloride ion and forming a pyridinium (B92312) salt. masterorganicchemistry.com The liberated chloride ion is now a strong nucleophile and attacks the carbon atom from the backside in a classic Sₙ2 reaction, leading to an inversion of configuration. libretexts.orgmasterorganicchemistry.com This control over the stereochemistry is a significant advantage of using pyridine in these reactions.

Kinetic and Thermodynamic Aspects of Formation Reactions

While specific kinetic and thermodynamic data for the formation of this compound are not extensively available in the public domain, general principles of nucleophilic substitution reactions apply. The rate of the reaction is influenced by several factors, including the concentration of the reactants, the temperature, and the choice of solvent.

Principles of Green Chemistry in Synthetic Design

The principles of green chemistry aim to make chemical processes more environmentally friendly and sustainable. mit.edu While specific studies on the "green" synthesis of this compound are limited, the general principles can be applied to its production.

Atom Economy: The synthesis of this compound via the thionyl chloride route has a reasonable atom economy, as the byproducts (SO₂ and HCl) are gaseous and can be readily removed. libretexts.org However, the use of stoichiometric reagents like thionyl chloride is less ideal than catalytic approaches. mit.edu

Use of Safer Chemicals: Thionyl chloride is a toxic and corrosive reagent that reacts violently with water. wikipedia.org Exploring alternative, less hazardous chlorinating agents would be a key aspect of a greener synthesis.

Catalysis: The use of catalysts, such as the quaternary ammonium salts mentioned earlier, aligns with green chemistry principles as they are used in small amounts and can increase reaction efficiency. google.commit.edu Research into more efficient and recyclable catalysts could further improve the environmental profile of the synthesis.

Energy Efficiency: Conducting the reaction at lower temperatures, as is possible with the thionyl chloride method, contributes to energy efficiency. google.commit.edu

Waste Reduction: A well-optimized process with high yields, such as the reported yields of up to 94% for similar dichlorinated ethers, minimizes waste generation. google.commit.edu

The development of synthetic routes that utilize renewable feedstocks and avoid hazardous solvents would represent significant progress in the green synthesis of this compound. mit.eduwiley-vch.de

Process Optimization for Industrial-Scale Production

The industrial-scale synthesis of this compound, a key intermediate in the production of various pharmaceuticals and other fine chemicals, requires meticulous process optimization to ensure high yield, purity, cost-effectiveness, and operational safety. While specific proprietary industrial processes are not extensively published, optimization strategies can be inferred from established synthesis routes for analogous α-chloroalkyl ethers and general principles of chemical process development.

The primary manufacturing route is believed to involve the reaction of 2-chloroethanol (B45725), formaldehyde (B43269) (or a formaldehyde equivalent like paraformaldehyde), and a chlorinating agent, typically hydrogen chloride (HCl). Process optimization focuses on several key areas: raw material sourcing and stoichiometry, catalyst selection, reaction conditions, and product purification.

Catalyst and Reagent Selection:

A significant cost factor in the traditional synthesis of similar ethers, such as chloromethyl ethyl ether, is the use of pure hydrochloric acid. knowde.com A major optimization strategy for the industrial production of this compound involves sourcing lower-cost HCl. This can be achieved by utilizing by-product HCl gas from other large-scale chemical manufacturing processes, which significantly reduces raw material costs. knowde.com

Alternative synthetic methods that may offer advantages for industrial-scale operations have been developed for other chloroalkyl ethers. One such method involves the zinc-catalyzed reaction between an acetal (B89532) and an acid halide. nih.govorgsyn.org For this compound, this would involve reacting 2-chloroethyl methyl acetal with an acid chloride in the presence of a catalytic amount of a zinc(II) salt. This method can proceed rapidly under mild conditions and offers the significant advantage of generating the ether for immediate use without isolation, which can enhance safety by minimizing handling of the potentially hazardous final product. orgsyn.org

| Parameter | Traditional HCl Method | Zinc-Catalyzed Acetal Method | Optimization Focus |

| Catalyst | None (HCl is a reagent) | Zinc(II) salts (e.g., ZnBr₂, Zn(OTf)₂) | Minimizing catalyst loading (as low as 0.01 mol %), cost, and ease of handling. nih.gov |

| Reagents | 2-Chloroethanol, Formaldehyde, HCl | 2-Chloroethyl methyl acetal, Acid Halide | Sourcing by-product HCl to reduce cost; acetal stability and synthesis cost. knowde.com |

| Reaction Time | Can be several hours | Typically 1-4 hours | Minimizing reaction time to increase reactor throughput. nih.gov |

| By-products | Water | Ester | The ester by-product may not need to be removed for subsequent reaction steps. nih.gov |

| Safety | Requires handling of corrosive HCl | In-situ generation and use can reduce exposure to the final product. orgsyn.org |

Reaction Conditions Optimization:

Optimizing reaction conditions is critical for maximizing yield and minimizing the formation of impurities. Key parameters include temperature, pressure, and reaction time. For acid-catalyzed etherifications, temperature control is crucial. Exceeding certain temperature thresholds can lead to thermal decomposition or polymerization of the product or by-products. For instance, in related processes, temperatures above 150°C have been shown to cause degradation, a risk that is heightened by the presence of residual HCl. google.com

Drawing parallels from a patented process for the similar compound bis(2-chloroethyl)ether, which uses thionyl chloride, optimal reaction temperatures are maintained between 90°C and 130°C for a duration of 60 to 150 minutes. google.com This suggests that for the synthesis of this compound, a similar temperature window would likely be targeted to ensure a reasonable reaction rate without significant product loss.

| Parameter | Condition Range (based on analogous processes) | Rationale for Optimization |

| Temperature | 90 - 130°C | Balance reaction rate against thermal decomposition. Higher temperatures can lead to unwanted side reactions and polymerization. google.comgoogle.com |

| Reagent Molar Ratio | Thionyl Chloride : Diol at 2.1-3 : 1 | Ensuring complete conversion of the hydroxyl groups is critical for yield; excess chlorinating agent may be required. google.com |

| Reaction Time | 60 - 150 minutes | A shorter reaction time increases plant throughput and reduces energy costs. google.com |

Purification and Isolation:

The final stage of production, purification, is essential for achieving the high purity (typically >98%) required for applications like pharmaceutical synthesis. mallakchemicals.com The primary method for purification on an industrial scale is fractional distillation under reduced pressure. google.com Given the boiling point of this compound is 147°C, vacuum distillation is necessary to prevent thermal degradation. mallakchemicals.com

Optimization of the purification process involves designing efficient distillation columns and selecting appropriate vacuum and temperature profiles to effectively separate the target compound from unreacted starting materials, by-products like water or esters, and any high-boiling point residues. In processes for related ethers, an extraction step using a solvent like chloroform (B151607) or carbon tetrachloride is sometimes employed prior to distillation to remove certain impurities. google.com The choice of extraction solvent and the number of extraction stages are key variables for optimization, aiming to maximize recovery and purity while minimizing solvent loss and recycling costs.

Chemical Reactivity and Transformation Pathways of 1 Chloro 2 Chloromethoxy Ethane

Nucleophilic Substitution Reactions

The two chlorine atoms in 1-Chloro-2-(chloromethoxy)ethane are attached to carbons with different chemical environments, leading to differential reactivity towards nucleophiles. The chlorine atom of the chloromethoxy group is part of an α-chloroether, which is known to be highly reactive in nucleophilic substitution reactions. This high reactivity is due to the ability of the adjacent oxygen atom to stabilize the developing positive charge in a carbocation-like transition state, facilitating both S_N1 and S_N2 type reactions. The other chlorine atom is attached to a primary alkyl carbon, exhibiting typical reactivity for a primary alkyl halide.

Reactivity with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)

This compound is expected to react with a variety of nucleophiles. The chloromethyl ether moiety is the more reactive site for nucleophilic attack.

With amines , such as primary amines, the reaction is expected to proceed readily at the chloromethyl group to form the corresponding aminomethyl ether derivative. Reactions of chloromethyl ethers with primary amines are known to occur. acs.org

Thiols and their conjugate bases, thiolates, are excellent nucleophiles and are expected to react readily with this compound, again primarily at the more reactive chloromethyl ether position, to yield thioether products. youtube.com The high nucleophilicity of thiolates makes them particularly effective in S_N2 reactions. youtube.com

Alkoxides , being strong nucleophiles and bases, can also participate in substitution reactions with this compound. The Williamson ether synthesis, which utilizes an alkoxide to displace a halide, is a classic example of such a reaction. nih.gov The reaction would likely lead to the formation of a new ether linkage at the chloromethyl position. However, with strong, bulky bases, elimination reactions can compete with substitution. nih.govchemguide.co.uk

Table 1: Expected Products of Nucleophilic Substitution with this compound

| Nucleophile | Reagent Example | Expected Major Product |

| Amine | R-NH₂ | 2-(Aminomethoxy)ethyl chloride |

| Thiol | R-SH | 2-(Thio-methoxy)ethyl chloride |

| Alkoxide | R-O⁻Na⁺ | 2-(Alkoxymethoxy)ethyl chloride |

Hydrolytic Stability and Decomposition in Aqueous Environments

α-Chloroethers are generally susceptible to hydrolysis. In the presence of water, this compound is expected to undergo hydrolysis at the chloromethyl ether functionality. This reaction would likely proceed through an S_N1-like mechanism, involving the formation of a resonance-stabilized oxocarbenium ion intermediate. The products of this hydrolysis would be 2-chloroethanol (B45725), formaldehyde (B43269), and hydrochloric acid. The chloroethyl group is significantly less reactive towards hydrolysis under neutral conditions. The stability of related halogenated ethers can be low, and they may not persist in aqueous environments. wikipedia.org

Oxidative and Reductive Transformation Studies

Oxidative transformations of ethers can be challenging. However, strong oxidizing agents could potentially lead to the cleavage of the ether linkage or oxidation of the carbon atoms. The presence of chlorine atoms may influence the reaction pathways. For instance, photocatalytic oxidation has been shown to degrade halogenated ethers, such as those used as anesthetics. mdpi.comresearchgate.net

Reductive transformations , particularly reductive dehalogenation, are plausible reaction pathways. Polychlorinated and polybrominated ethers can undergo reductive dehalogenation catalyzed by certain bacteria. acs.orgbohrium.comnih.govacs.orgberkeley.edu This process involves the replacement of a halogen atom with a hydrogen atom. For this compound, this could occur at either of the C-Cl bonds, though the specific conditions and catalysts would be crucial.

Mechanisms of Elimination Reactions and Formation of Byproducts

This compound can undergo elimination reactions, particularly in the presence of a strong, non-nucleophilic base. chemguide.co.uksavemyexams.comyoutube.com Elimination of HCl from the chloroethyl moiety would lead to the formation of vinyl chloromethyl ether. This reaction would likely follow an E2 mechanism, which is a one-step process where the base removes a proton from the carbon adjacent to the chlorine-bearing carbon, and the chloride ion leaves simultaneously. chemguide.co.uk

Alternatively, an E1 mechanism could be considered, especially under conditions that favor carbocation formation, such as in a polar, non-basic solvent. psu.edu However, for a primary alkyl halide, the E2 pathway is generally more common. chemguide.co.uk

Byproducts can arise from competing substitution reactions or from further reactions of the initial elimination product. For instance, under strongly basic conditions, the vinyl chloromethyl ether formed could potentially undergo further reactions.

Table 2: Potential Elimination Products and Byproducts

| Reaction Type | Reagents | Major Product | Potential Byproducts |

| Elimination (E2) | Strong, non-nucleophilic base (e.g., t-BuOK) | Vinyl chloromethyl ether | Substitution products |

| Elimination (E1) | Polar, non-basic solvent, heat | Vinyl chloromethyl ether | Substitution products, rearranged products (less likely) |

Polymerization and Oligomerization Phenomena

The chloromethyl ether group in this compound makes it a potential monomer for cationic polymerization. nih.govyoutube.comorgsyn.orgresearchgate.net The high reactivity of the C-Cl bond in the α-chloroether allows for the formation of a carbocationic species that can initiate and propagate polymerization. youtube.com The presence of the ether oxygen can stabilize the propagating carbocation.

The polymerization would likely proceed via a chain-growth mechanism, where monomer units add sequentially to the growing polymer chain. nih.gov The resulting polymer would have a polyether backbone with chloroethyl side chains. The conditions for such a polymerization, including the choice of initiator (a Lewis acid) and solvent, would be critical to controlling the molecular weight and structure of the polymer. nih.govnih.gov Reversible addition-fragmentation chain transfer (RAFT) polymerization has also been explored for vinyl ethers, offering a method for controlled polymerization. rsc.org

Thermal Degradation Profiles and Decomposition Kinetics

Specific data on the thermal degradation of this compound is not available in the reviewed literature. However, the thermal stability of halogenated organic compounds is a subject of significant interest. psu.edursc.org Generally, the thermal decomposition of chlorinated hydrocarbons can proceed through radical chain mechanisms or elimination reactions.

For this compound, several decomposition pathways are plausible upon heating. Homolytic cleavage of the C-Cl bonds could initiate radical reactions. The C-Cl bond in the chloromethyl ether moiety is likely to be the weaker of the two and thus more susceptible to initial cleavage. Alternatively, an intramolecular elimination of HCl could occur, similar to the dehydrochlorination of other chloroalkanes, to yield an unsaturated ether. The thermal stability of related halogenated ethers has been noted to be finite, and they can decompose under heat. wikipedia.org Studies on other chlorinated compounds show that less chlorinated hydrocarbons tend to be more thermally stable. psu.edu

Spectroscopic Characterization and Advanced Analytical Techniques for 1 Chloro 2 Chloromethoxy Ethane

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. The resulting spectra are unique to the compound's structure, providing a molecular fingerprint.

Infrared spectroscopy of related chloroalkanes and ethers shows characteristic absorption bands. For instance, the IR spectrum of 1,2-dichloroethane (B1671644) reveals significant bands in the fingerprint region (1500 to 400 cm⁻¹) that are distinct to its structure. researchgate.net The presence of C-Cl bonds in chloroalkanes typically results in strong absorptions in the 850-550 cm⁻¹ range. The C-O stretching vibrations in ethers are usually observed in the 1300-1000 cm⁻¹ region. For 1-Chloro-2-(chloromethoxy)ethane, one would expect to see a combination of these characteristic peaks, reflecting both the chloroalkane and ether functionalities within the molecule.

Raman spectroscopy provides complementary information to IR spectroscopy. Studies on similar molecules like n-chlorohexane, 2-chlorohexane, and 3-chlorohexane (B1360981) have utilized Raman spectroscopy to investigate their conformational states in the liquid phase. ias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides details about the number of different types of protons and their neighboring atoms. In a hypothetical ¹H NMR spectrum of this compound (ClCH₂OCH₂CH₂Cl), one would expect to see distinct signals for the different sets of protons. For comparison, in 1,2-bis(2-chloroethoxy)ethane, the proton signals are observed in a 90 MHz spectrum in CDCl₃. chemicalbook.com Similarly, the ¹H NMR spectrum of 1-chloro-2-ethoxyethane shows distinct peaks corresponding to its ethyl and chloroethyl groups. nih.gov

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within a molecule. For this compound, three distinct signals would be anticipated, corresponding to the three unique carbon atoms in the molecule. The chemical shifts of these carbons would be influenced by the adjacent electronegative chlorine and oxygen atoms. For example, the ¹³C NMR spectrum of 1-chloro-2-methylpropane (B167039) shows three distinct resonances, confirming its three unique carbon environments. docbrown.info

A representative table of expected ¹³C NMR chemical shifts for this compound is presented below, based on typical values for similar functional groups.

| Carbon Atom | Expected Chemical Shift (ppm) |

| -C H₂Cl (ether side) | ~ 70-80 |

| -OC H₂- | ~ 65-75 |

| -C H₂Cl (ethane side) | ~ 40-50 |

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Electron Ionization (EI): In EI mass spectrometry, high-energy electrons bombard the sample, leading to ionization and extensive fragmentation. The mass spectrum of a related compound, 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane (B1197151), shows that the molecular ion is often weak or undetectable. dtic.mil Instead, characteristic fragment ions are observed. For this compound, one would expect to see fragment ions resulting from the cleavage of C-O and C-Cl bonds. The presence of two chlorine atoms would also lead to characteristic isotopic patterns for chlorine-containing fragments. docbrown.info

Predicted Collision Cross Section Analysis: Collision Cross Section (CCS) is a measure of the ion's size and shape in the gas phase. Predicted CCS values can be calculated for different adducts of a molecule, such as [M+H]⁺ and [M+Na]⁺. uni.lu These predictions can aid in the identification of the compound in complex mixtures when analyzed by ion mobility-mass spectrometry.

The following table summarizes the predicted collision cross-section values for various adducts of this compound. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 128.98685 | 118.7 |

| [M+Na]⁺ | 150.96879 | 128.2 |

| [M-H]⁻ | 126.97229 | 118.6 |

| [M+NH₄]⁺ | 146.01339 | 142.1 |

| [M+K]⁺ | 166.94273 | 125.4 |

| [M+H-H₂O]⁺ | 110.97683 | 116.6 |

| [M+HCOO]⁻ | 172.97777 | 134.0 |

| [M+CH₃COO]⁻ | 186.99342 | 169.3 |

Chromatographic Separation Techniques

Chromatography is used to separate, identify, and quantify the components of a mixture. Gas chromatography is particularly well-suited for volatile compounds like this compound.

Gas Chromatography (GC): In GC, the compound is vaporized and passed through a column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The NIST Chemistry WebBook provides GC data for related compounds like 1-chloro-2-ethoxyethane and (chloromethoxy)ethane. nist.govnist.gov

GC-MS Applications: The coupling of gas chromatography with mass spectrometry (GC-MS) is a powerful technique for the analysis of complex mixtures. dtic.mil GC separates the components of the mixture, and the MS provides detailed structural information for each component. This technique has been used for the analysis of related compounds, such as mustard hydrolysis products. dtic.mil An optimized GC-MS/MS method has been developed for the quantification of ethylene (B1197577) oxide and 2-chloroethanol (B45725) in various food matrices, demonstrating the utility of this technique for trace-level analysis of related chloro-compounds. gcms.cz

Specialized Spectroscopic Modalities

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy: ATR-IR is a sampling technique that allows for the analysis of samples in their native state with minimal preparation. nih.govmdpi.com It is particularly useful for obtaining the IR spectra of liquids and solids. nih.gov The evanescent wave in ATR-IR probes the sample in close contact with the ATR crystal, making it a surface-sensitive technique. unige.ch This modality would be advantageous for analyzing this compound without the need for sample dilution or preparation of KBr pellets.

Computational and Theoretical Chemistry Studies of 1 Chloro 2 Chloromethoxy Ethane

Quantum Chemical Computations and Electronic Structure Analysis

Quantum chemical computations are fundamental to understanding the electronic nature of 1-Chloro-2-(chloromethoxy)ethane. These calculations provide a detailed picture of how electrons are distributed within the molecule and how this distribution influences its chemical properties.

Applications of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can be employed to optimize the geometry of this compound, determining the most stable arrangement of its atoms in three-dimensional space. Furthermore, DFT allows for the calculation of various molecular properties, including vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the computational model. For complex reactions, DFT can be used to map out the potential energy surface, identifying transition states and reaction intermediates.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the locations of the HOMO and LUMO can predict the most probable sites for nucleophilic and electrophilic attack, respectively. For instance, the HOMO is likely to be localized on the oxygen and chlorine atoms due to their lone pairs of electrons, while the LUMO is expected to be distributed along the carbon-chlorine bonds, indicating their susceptibility to nucleophilic attack.

Charge Distribution Analysis (e.g., Mulliken Charges) and Molecular Electrostatic Potential (MEP) Mapping

Understanding the distribution of charge within a molecule is crucial for predicting its interactions with other molecules. Mulliken population analysis is a method to assign partial charges to each atom in a molecule, providing a quantitative measure of the local electron density.

A more visual and intuitive tool is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored in shades of red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the MEP map would be expected to show negative potential around the oxygen and chlorine atoms due to their high electronegativity and lone pairs, and positive potential around the hydrogen atoms and the carbon atoms bonded to the electronegative atoms.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the single bonds in this compound allows it to adopt various spatial arrangements, known as conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. The rotation around the C-C and C-O bonds can lead to different staggered and eclipsed forms. The relative energies of these conformers are influenced by steric hindrance and electrostatic interactions between the substituent groups. For instance, the gauche and anti conformations arising from rotation around the C-C bond will have different energies due to the interactions between the chlorine atom and the chloromethoxy group.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. By simulating the motion of the atoms over time, MD can explore the different conformations accessible to the molecule at a given temperature and pressure. These simulations can reveal the preferred conformations in different solvent environments and provide insights into the flexibility and dynamics of the molecule.

Prediction of Physicochemical Parameters (e.g., Topological Polar Surface Area, LogP, Partition Coefficients)

Computational methods are widely used to predict the physicochemical properties of molecules, which are crucial for understanding their behavior in biological and environmental systems.

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a good predictor of its ability to permeate cell membranes.

LogP , the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's lipophilicity or hydrophobicity. It is a key parameter in pharmacokinetics and environmental fate modeling.

These parameters can be estimated using various computational models, often based on the molecule's structure and atomic contributions.

| Physicochemical Parameter | Predicted Value |

| Molecular Weight | 128.98 g/mol |

| XlogP3 | 1.1 |

| Topological Polar Surface Area (TPSA) | 9.23 Ų |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

Note: The values in this table are computationally predicted and may vary depending on the specific model and software used.

Computational Modeling of Reaction Mechanisms and Transition State Theory

Computational chemistry can be a powerful tool to elucidate the mechanisms of chemical reactions involving this compound. For example, nucleophilic substitution reactions at the carbon atoms bearing the chlorine atoms are expected to be a major reaction pathway.

Transition State Theory can be used to calculate the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to occur. By locating the transition state structure on the potential energy surface, computational methods can provide detailed information about the geometry and electronic structure of the activated complex. This allows for a deeper understanding of the factors that control the reaction rate and selectivity. For this compound, computational modeling could be used to compare the feasibility of SN1 versus SN2 reaction pathways at the different chlorinated carbon centers and to investigate the influence of the ether oxygen on the reactivity.

Molecular Docking Studies

Following an extensive review of scientific literature and chemical databases, no specific molecular docking studies involving this compound have been identified. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly employed to understand the interaction between a small molecule ligand and a protein receptor. The absence of such studies in the public domain suggests that the biological interaction profile of this compound has not been investigated using this methodology.

Investigation of Nonlinear Optical (NLO) Properties

A thorough search of published research has revealed no investigations into the nonlinear optical (NLO) properties of this compound. NLO materials are of significant interest due to their potential applications in technologies such as optical switching, frequency conversion, and optical data storage. The study of NLO properties typically involves computational and experimental methods to determine a molecule's hyperpolarizability. The lack of any such research for this compound indicates that its potential as an NLO material has not been explored.

Synthetic Applications and Derivatization of 1 Chloro 2 Chloromethoxy Ethane

Role as an Intermediate in Pharmaceutical Synthesis

1-Chloro-2-(chloromethoxy)ethane serves as a crucial raw material and intermediate in the manufacturing of pharmaceutical ingredients and active pharmaceutical ingredients (APIs). mallakchemicals.com Its bifunctional nature, possessing two reactive chlorine atoms, allows for its incorporation into a variety of complex molecular structures, a key process in the development of new therapeutic agents. mallakchemicals.combiosynth.com

One notable application is in the synthesis of acyclic nucleoside phosphonates, which have been investigated as HIV integrase inhibitors. biosynth.com These compounds function by binding to the HIV RNA genome, thereby preventing the integration of viral DNA into the host cell's genome and blocking viral replication. biosynth.com Furthermore, research has indicated that this compound exhibits potential antitumor activities by inhibiting cell proliferation and inducing apoptosis through the inhibition of RNA synthesis in certain tumor cells. biosynth.com

Utility in Agrochemical Development

The compound this compound is also utilized in the development of agrochemicals. mallakchemicals.com Its reactivity allows for the creation of novel pesticides designed to target specific pests. The ability of this compound to form stable covalent bonds is a key factor in enhancing the efficacy of these agrochemical formulations.

Precursor for the Synthesis of Complex Organic Architectures

In the realm of modern organic chemistry, this compound is a valuable precursor for creating complex organic architectures. mallakchemicals.com It is particularly useful in protecting group strategies, which are essential for achieving selective transformations in multifunctional molecules. The compound is used to introduce the methoxyethoxymethyl (MEM) protecting group for alcohols, a strategy favored for its reliable installation and removal conditions compared to other protecting groups.

Applications in Materials Science

The utility of this compound extends significantly into the field of materials science, where it is involved in the synthesis of a range of polymers and resins, the development of ion-exchange resins, and the formulation of adhesives and protective coatings.

Polymer and Resin Synthesis (e.g., Polysulfide Rubbers, Epoxy Resins, Light-Sensitive Polymers)

Polysulfide Rubbers: While not directly using this compound, the synthesis of polysulfide rubbers involves a similar class of compounds, specifically dihalides. For instance, the condensation polymerization of ethylene (B1197577) dichloride with sodium tetrasulfide yields a polysulfide rubber. researchgate.net This process highlights the role of dihaloalkanes in creating flexible, solvent-resistant polymers. The general structure of these rubbers consists of repeating alkyl polysulfide units. researchgate.netgoogle.com

Epoxy Resins: this compound's structural relative, epichlorohydrin (B41342) (1-chloro-2,3-epoxypropane), is a primary building block for epoxy resins. kangmei.com These resins are synthesized through a reaction with a polyhydric phenol, such as bisphenol A, to form a basic epoxy molecule. europa.eugoogle.com Epoxy resins are valued for their strong adhesion, chemical resistance, and hardness, leading to their widespread use. europa.eu Bio-based epoxy resins are also being developed from sources like bark extractives reacted with epichlorohydrin. rsc.org

Light-Sensitive Polymers: Light-sensitive or photo-responsive polymers are a class of "smart" materials that can change their properties upon exposure to light. rsc.org The synthesis of these polymers often involves incorporating photo-responsive moieties into the polymer structure. rsc.orgunistra.fr These polymers have potential applications in targeted drug delivery systems for cancer therapy, where near-infrared light can trigger the release of an encapsulated drug at the tumor site. unistra.fr

Development of Ion-Exchange Resins

This compound and related compounds are instrumental in the production of ion-exchange resins. These resins are typically based on a cross-linked polymer matrix, such as styrene-divinylbenzene, which is functionalized to create ion-exchange sites. researchgate.net The process of chloromethylation, which can be performed using reagents like chloromethyl methyl ether, introduces reactive chloromethyl groups onto the polymer backbone. google.com These sites are then further reacted to introduce the final ion-exchange functionalities, resulting in either anion-exchange or cation-exchange resins. europa.eugoogle.comnih.gov These resins are crucial for water purification and various separation processes in both laboratory and industrial settings. europa.euresearchgate.net

Formulations for Adhesives and Protective Coatings

The strong adhesive properties and chemical resistance of epoxy resins, derived from precursors related to this compound, make them ideal for use in adhesives and protective coatings. kangmei.comeuropa.eu These coatings are applied to a variety of surfaces, including food and drink containers and marine vessels, to protect against corrosion, solvents, and saltwater penetration. europa.eu High-molecular-weight epoxy resins are particularly important as coating materials in the automotive industry. wiley-vch.de

Facilitation of Novel Chemical Process Development

This compound is a valuable reagent in the development of innovative synthetic methodologies. Its dual reactivity allows for sequential or one-pot reactions, streamlining multi-step syntheses and enabling the efficient construction of complex target molecules. This is particularly advantageous in the pharmaceutical industry, where the development of cost-effective and sustainable manufacturing processes is paramount. mallakchemicals.com

The differential reactivity of the two chlorine atoms—one on a primary carbon and the other on a carbon adjacent to an ether oxygen—can be exploited to achieve selective functionalization. The chloromethyl ether moiety is generally more susceptible to nucleophilic attack than the chloroethyl group. This reactivity difference allows for controlled, stepwise introduction of various substituents, paving the way for the synthesis of a diverse range of derivatives. The reaction mechanism can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the reaction conditions and the nature of the nucleophile. The potential for the formation of a stable oxocarbenium ion from the chloromethoxy group suggests that an S(_N)1 pathway is plausible under certain conditions.

As a Precursor for Pharmaceutical Intermediates

A significant application of this compound lies in its use as a starting material for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. mallakchemicals.com The framework of this molecule can be incorporated into the final drug structure or it can serve as a linker to connect different pharmacophoric groups. For instance, chloro-containing compounds are integral to a wide array of FDA-approved drugs, highlighting the importance of chlorinated building blocks in medicinal chemistry.

While specific examples detailing the use of this compound in the synthesis of widely known drugs are not extensively documented in publicly available literature, its structural motifs are present in various complex molecules. The related compound, 1,2-bis(2-chloroethoxy)ethane, is utilized in the synthesis of crown ethers, which are valuable phase-transfer catalysts. This suggests a potential application for this compound in similar macrocyclization reactions.

Derivatization for Functionalized Molecules

The reactivity of this compound allows for its derivatization into a variety of functionalized molecules. Nucleophilic substitution reactions with different nucleophiles can lead to the formation of new ethers, esters, amines, and other functional groups. These derivatization reactions are crucial for creating novel compounds with specific desired properties for various applications, including materials science and agrochemicals.

For example, reaction with phenols can yield phenoxy-substituted ethers. A patented method for the synthesis of 1,2-diphenoxyethane, a thermosensitive sensitizer, utilizes 1,2-dichloroethane (B1671644) and phenol. A similar approach could be envisioned for this compound to produce asymmetrical ether derivatives.

The table below illustrates the potential for derivatization of this compound based on known reactions of similar haloalkanes.

| Reactant | Reagent | Product | Reaction Type | Potential Application |

|---|---|---|---|---|

| This compound | Phenol | 1-(Chloromethoxy)-2-phenoxyethane | Nucleophilic Substitution | Intermediate for sensitizers |

| This compound | Ammonia | 1-(Chloromethoxy)-2-aminoethane | Nucleophilic Substitution | Building block for pharmaceuticals |

| This compound | Sodium Azide | 1-Azido-2-(chloromethoxy)ethane | Nucleophilic Substitution | Precursor for triazoles |

| This compound | Grignard Reagent (e.g., RMgBr) | 1-Chloro-2-(alkoxymethoxy)ethane | Nucleophilic Substitution | Functionalized ether synthesis |

Environmental Fate and Transport of 1 Chloro 2 Chloromethoxy Ethane

Environmental Persistence and Degradation Pathways

The persistence of 1-Chloro-2-(chloromethoxy)ethane in the environment is determined by its susceptibility to both biological and non-biological degradation processes.

Biotic Degradation Mechanisms (e.g., Biodegradation)

The presence of chlorine atoms in the molecule can influence the rate and extent of biodegradation. Generally, highly chlorinated organic compounds are more resistant to biodegradation. However, the ether linkage might provide a point of attack for microbial enzymes.

Abiotic Transformation Processes (e.g., Hydrolysis, Photolysis)

Abiotic processes, particularly hydrolysis and photolysis, are expected to play a significant role in the environmental degradation of this compound. As an α-chloroalkyl ether, it is anticipated to be susceptible to rapid hydrolysis. inchem.org For comparison, the α-chloroalkyl ether bis(chloromethyl) ether (BCME) has a hydrolysis half-life of approximately 38 seconds in aqueous media. inchem.org Similarly, chloromethyl methyl ether (CMME) hydrolyzes with a half-life of less than 0.007 seconds. inchem.org The hydrolysis of these compounds typically yields formaldehyde (B43269), hydrochloric acid, and the corresponding alcohol (in the case of CMME, methanol). inchem.orgnih.gov Given its structure, the hydrolysis of this compound would likely produce formaldehyde, hydrochloric acid, and 2-chloroethanol (B45725).

In the atmosphere, this compound is expected to be degraded by photochemically produced hydroxyl radicals. cdc.gov While a specific rate constant for this reaction is not available, the process involves the abstraction of a hydrogen atom, leading to the formation of radical species that are further oxidized. cdc.gov Photolysis, the direct breakdown of the molecule by sunlight, may also contribute to its degradation in the atmosphere and surface waters. inchem.org

Mobility and Distribution in Environmental Compartments (Soil, Water, Air)

The movement and partitioning of this compound between soil, water, and air are dictated by its physical properties such as water solubility, vapor pressure, and its tendency to adsorb to soil particles.

Adsorption Characteristics and Leaching Potentials

Specific data on the soil adsorption coefficient (Koc) for this compound are not available. However, based on its structure as a small, relatively polar molecule, it is expected to have a low to moderate affinity for soil organic carbon. This suggests a potential for leaching through the soil profile and into groundwater. For comparison, other chlorinated ethanes like 1,1,2-trichloroethane (B165190) have a log Koc of 1.70, indicating moderate mobility in soil. epa.gov

Volatilization from Environmental Interfaces

With a relatively high vapor pressure characteristic of chloroalkyl ethers, this compound is expected to volatilize from water and soil surfaces to the atmosphere. inchem.org The Henry's Law Constant, which describes the partitioning of a chemical between air and water, is a key parameter in determining its volatilization rate. While a measured Henry's Law Constant for this compound is not available, data for similar compounds like 1,2-dichloroethane (B1671644) (1.18×10⁻³ atm-m³/mole) suggest that volatilization would be a significant transport process. nih.gov The volatilization half-life of chloroethane (B1197429) from a model river has been estimated to be 2.4 hours. cdc.gov

Biotransformation and Formation of Environmental Metabolites

The biotransformation of this compound in organisms is expected to proceed through pathways similar to other chloroalkyl ethers. While specific metabolic studies on this compound are lacking, it is anticipated that enzymatic processes would lead to the cleavage of the ether bond and dehalogenation.

Potential metabolites resulting from the biotransformation of this compound could include:

Formaldehyde: A common product from the hydrolysis and metabolism of α-chloroalkyl ethers. inchem.orgnih.gov

2-Chloroethanol: Formed upon the cleavage of the ether linkage.

Hydrochloric acid: A byproduct of both hydrolysis and dehalogenation reactions. inchem.orgnih.gov

Further metabolism of 2-chloroethanol could lead to the formation of other organic acids and eventually mineralization to carbon dioxide and water. The specific metabolic pathways and the nature of the resulting metabolites would depend on the specific organisms and the environmental conditions.

Bioaccumulation Potential and Transfer within Trophic Levels of this compound

Short-chain chlorinated paraffins, which are also chlorinated hydrocarbons, have been shown to be persistent and bioaccumulative. researchgate.netnih.gov Studies on SCCPs in marine food webs have demonstrated their potential for bioaccumulation, with logarithm of bioaccumulation factors (log BAFs) in some species ranging from 4.1 to 7.0. researchgate.netacs.org The bioaccumulation of SCCPs appears to be influenced by the length of the carbon chain and the degree of chlorination. mdpi.comnih.gov Specifically, SCCPs with higher lipophilicity tend to have a greater potential for bioaccumulation from water. nih.gov

In contrast, bis(2-chloroethyl) ether, another chlorinated ether, is reported to not bioaccumulate or biomagnify to a significant extent. cdc.govcanada.ca This compound is highly soluble in water, which may contribute to its lower potential for partitioning into the fatty tissues of organisms. cdc.govcanada.ca

Given that this compound is a short-chain chlorinated ether, its bioaccumulation potential is uncertain without specific experimental data. Its structure suggests some potential for lipophilicity, which is a key factor in bioaccumulation. However, its water solubility and potential for degradation would also play a crucial role. Without empirical studies, it is difficult to definitively categorize its bioaccumulation potential.

Table 1: Bioaccumulation Data for Structurally Related Compounds

| Compound | Organism | Log BAF | Conclusion on Bioaccumulation |

| Short-Chain Chlorinated Paraffins (SCCPs) | Lake Trout | 4.1 - 7.0 | Bioaccumulative researchgate.net |

| Short-Chain Chlorinated Paraffins (SCCPs) | Marine Biota | 1.6 - 3.0 | Prone to Bioaccumulation nih.gov |

| Bis(2-chloroethyl) ether | General | Not Reported | Does not bioaccumulate significantly cdc.govcanada.ca |

Analytical Methodologies for Environmental Detection and Quantification of this compound

Specific, validated analytical methods for the routine detection and quantification of this compound in environmental samples are not widely documented. However, based on its chemical structure as a halogenated volatile organic compound, established analytical techniques for similar compounds can be adapted for its analysis. The most suitable methods would likely involve gas chromatography coupled with a sensitive detector.

Sample Preparation

For aqueous samples such as groundwater or wastewater, a pre-concentration step is typically necessary to achieve the low detection limits required for environmental monitoring. Common techniques include:

Purge-and-Trap (P&T): This is a standard method for extracting volatile organic compounds from water. An inert gas is bubbled through the sample, and the volatilized analytes are trapped on a sorbent material. The trap is then heated to desorb the analytes into the gas chromatograph.

Liquid-Liquid Extraction (LLE): The water sample is extracted with a small volume of an immiscible solvent in which this compound is highly soluble. The solvent layer is then concentrated and injected into the GC.

Solid-Phase Extraction (SPE): The water sample is passed through a cartridge containing a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of solvent.

Instrumental Analysis

Gas chromatography (GC) is the preferred technique for separating this compound from other compounds in a sample. The choice of detector is critical for achieving the required sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and versatile technique. It provides both qualitative (identification based on mass spectrum) and quantitative analysis. High-resolution mass spectrometry (HRMS) can offer even greater specificity and lower detection limits, which is beneficial for analyzing complex environmental samples. researchgate.netoup.com

Gas Chromatography with Electron Capture Detector (GC-ECD): The ECD is highly sensitive to halogenated compounds and is a common choice for their analysis. It can provide very low detection limits but is less specific than MS.

Gas Chromatography with Flame Ionization Detector (GC-FID): While a more general detector for organic compounds, GC-FID could be used if high concentrations are expected or if other more sensitive detectors are not available.

Table 2: General Analytical Approaches for Halogenated Volatile Compounds

| Analytical Step | Method | Description |

| Sample Preparation (Water) | Purge-and-Trap (P&T) | Volatiles are purged from the sample with an inert gas and trapped on a sorbent. |

| Liquid-Liquid Extraction (LLE) | Analyte is partitioned from the aqueous phase into an immiscible solvent. | |

| Solid-Phase Extraction (SPE) | Analyte is adsorbed from the sample onto a solid phase and then eluted. | |

| Sample Preparation (Soil/Sediment) | Accelerated Solvent Extraction (ASE) | Extraction with a solvent at elevated temperature and pressure. thermofisher.com |

| Separation | Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with the stationary phase. |

| Detection | Mass Spectrometry (MS) | Provides identification based on mass-to-charge ratio and fragmentation patterns. nih.gov |

| Electron Capture Detector (ECD) | Highly sensitive to electrophilic compounds like halogenated organics. | |

| Flame Ionization Detector (FID) | General detector for organic compounds based on ionization in a hydrogen flame. |

Regulatory and Safety Considerations for 1 Chloro 2 Chloromethoxy Ethane

Occupational Exposure Limits (OELs) and Workplace Safety Guidelines

Currently, there are no specific occupational exposure limits (OELs) established by major regulatory bodies like the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), or the American Conference of Governmental Industrial Hygienists (ACGIH) for 1-Chloro-2-(chloromethoxy)ethane. tcichemicals.com However, due to its chemical properties and the known hazards of related compounds, stringent workplace safety practices are essential.

General safety guidelines for handling this compound include:

Engineering Controls : Operations should be conducted in a closed system or with appropriate local exhaust ventilation to minimize airborne concentrations. tcichemicals.com Safety showers and eye wash stations should be readily accessible. tcichemicals.com

Personal Protective Equipment (PPE) : Workers should use chemical-impermeable gloves, tightly fitting safety goggles or face shields, and impervious protective clothing to prevent skin and eye contact. tcichemicals.comechemi.comfishersci.es

Respiratory Protection : In situations where ventilation is insufficient or exposure limits may be exceeded, a gas mask or a self-contained breathing apparatus should be used. tcichemicals.com

Hygiene Practices : Workers should wash hands and face thoroughly after handling the substance and before eating, drinking, or smoking. echemi.comfishersci.com Contaminated clothing should be removed immediately and washed before reuse. echemi.com

Environmental Regulations and Control Measures

Environmental regulations for this compound are primarily focused on preventing its release into the environment and managing any spills or waste. While specific regulations for this compound are not extensively detailed in publicly available documents, general principles for hazardous substances apply.

Key environmental control measures include:

Containment : In case of a spill, measures should be taken to prevent the chemical from entering drains or waterways. echemi.com The spill should be contained and collected using appropriate methods. echemi.com

Disposal : Waste containing this compound should be disposed of in accordance with local and national regulations, typically through a licensed waste disposal company. tcichemicals.comfishersci.com

Release Prevention : Handling procedures should be designed to minimize the risk of accidental release. echemi.com This includes using spark-proof tools and explosion-proof equipment where necessary. echemi.com

Some related chloroethane (B1197429) compounds are listed as hazardous substances under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA), which mandates reporting of releases exceeding a certain reportable quantity (RQ). wa.govscemd.org

Compliance with International and National Regulatory Frameworks (e.g., TSCA, ECHA, FDA)

This compound is subject to various international and national chemical regulatory frameworks.

Toxic Substances Control Act (TSCA) : In the United States, this compound is listed on the TSCA Inventory, meaning it is an "existing" chemical substance. chemradar.comfederalregister.gov This subjects it to TSCA regulations, which may include reporting and record-keeping requirements. The TSCA Inventory is divided into a public and a confidential list; a bona fide intent to manufacture or import is required to determine if a substance is on the confidential list. wiley.law

European Chemicals Agency (ECHA) : Under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation in the European Union, this substance is registered for intermediate use only at industrial sites. europa.eu According to company notifications to ECHA, it is classified as harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation. europa.eu

Food and Drug Administration (FDA) : There is no indication that this compound is approved for use in food, drugs, or cosmetics by the U.S. Food and Drug Administration. Its use appears to be restricted to industrial and laboratory applications as a chemical intermediate. europa.eumallakchemicals.com

Risk Management and Mitigation Strategies

A comprehensive risk management plan is crucial for facilities that handle this compound. This involves identifying potential hazards and implementing strategies to minimize risks.

Hazard Identification and Risk Assessment:

Inhalation and Dermal Exposure : The primary risks to workers are through inhalation of vapors and direct contact with the liquid.

Environmental Release : Spills or improper disposal can lead to environmental contamination.

Mitigation Strategies:

Substitution : Where feasible, substituting with a less hazardous chemical is the most effective mitigation strategy.

Engineering Controls : Implementing closed systems and effective ventilation is the next line of defense. tcichemicals.com

Administrative Controls : This includes establishing safe work practices, providing thorough training to employees, and restricting access to areas where the chemical is used.

Personal Protective Equipment (PPE) : PPE should be used as a final measure to control exposure. tcichemicals.comechemi.comfishersci.es

Best Practices for Responsible Handling, Storage, and Disposal

Adherence to best practices is fundamental for the safe management of this compound.

Handling:

Handle in a well-ventilated area or under a local exhaust system. tcichemicals.comechemi.com

Avoid contact with skin, eyes, and clothing. tcichemicals.com

Use non-sparking tools to prevent ignition sources. echemi.com

Ensure all personnel are trained on the specific hazards and safe handling procedures.

Storage:

Store in a dry, cool, and well-ventilated place. tcichemicals.commallakchemicals.com

Keep containers tightly closed. tcichemicals.commallakchemicals.com

Store away from incompatible materials such as acids, bases, and strong oxidizing agents. fishersci.com

Store in a locked area to restrict unauthorized access. tcichemicals.com

Disposal:

Dispose of waste material and contaminated packaging in accordance with all applicable federal, state, and local regulations. tcichemicals.comfishersci.com

Do not allow the chemical to be released into the environment. echemi.com

Empty containers should be completely drained before disposal. tcichemicals.com

Future Research Directions and Emerging Trends

Development of Advanced Synthetic Strategies for Enhanced Selectivity and Yield

Future synthetic research should prioritize the development of highly selective and efficient methods for the preparation of 1-Chloro-2-(chloromethoxy)ethane. adelaide.edu.au Current approaches likely suffer from drawbacks common to the synthesis of unsymmetrical ethers, such as the formation of symmetric byproducts and low yields. Advanced strategies could focus on:

Stereoselective Synthesis: For applications where chirality is crucial, the development of enantioselective or diastereoselective synthetic routes would be paramount. This could involve the use of chiral auxiliaries, asymmetric catalysts, or stereospecific starting materials to control the configuration at the stereocenter, if present.

Catalytic Approaches: The use of novel catalytic systems, such as transition metal or organocatalysts, could offer pathways with higher atom economy and lower energy consumption compared to traditional stoichiometric methods. acs.org Catalysts could be designed to selectively activate one of the hydroxyl groups in a diol precursor or to facilitate the specific introduction of the chloromethoxy group.

Flow Chemistry: Continuous flow reactors could provide better control over reaction parameters, such as temperature and mixing, leading to improved yields and reduced byproduct formation. This technology also offers inherent safety advantages when dealing with potentially hazardous reagents or intermediates.

| Synthetic Strategy | Potential Advantages |

| Stereoselective Synthesis | Access to enantiomerically pure material for specialized applications. |

| Catalytic Approaches | Increased atom economy, reduced waste, lower energy requirements. acs.org |

| Flow Chemistry | Enhanced reaction control, improved safety, and scalability. |

Exploration of Novel Reactivity Patterns and Derivatization Opportunities

The two distinct electrophilic centers in this compound—the carbon bearing the chlorine in the chloroethyl group and the carbon in the chloromethoxy group—suggest a rich and underexplored reactivity landscape. The chloromethoxy group, as an α-chloroether, is expected to be particularly reactive towards nucleophilic substitution. nih.govnih.gov Future research should systematically investigate its reactions with a wide range of nucleophiles to unlock new derivatization pathways.

Key areas for exploration include:

Selective Functionalization: Developing conditions that allow for the selective reaction at either the chloroethyl or the chloromethoxy position would be a significant achievement, enabling the synthesis of a diverse array of new molecules. This could be achieved by tuning the reaction conditions or the nature of the nucleophile.

Reactions with α-Nucleophiles: The study of reactions with so-called "alpha-effect" nucleophiles (e.g., hydrazine, hydroxylamine) could reveal enhanced reactivity and potentially novel reaction mechanisms. nih.govresearchgate.netfrontiersin.org

Polymerization and Cross-linking: The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers or a cross-linking agent for existing polymer systems. Its historical use as a linker in the synthesis of certain compounds underscores this potential. wikipedia.org

Integration into Emerging Technologies (e.g., Nanomaterials, Advanced Catalysis)

While no direct applications of this compound in emerging technologies have been reported, its reactive functional groups make it an intriguing candidate for future exploration in materials science and catalysis.

Surface Functionalization of Nanomaterials: The reactive chloro groups could be used to covalently attach this molecule to the surface of nanomaterials (e.g., silica (B1680970) nanoparticles, carbon nanotubes), thereby modifying their surface properties for applications in drug delivery, sensing, or composite materials.

Precursor for Catalytic Systems: The molecule could serve as a ligand precursor for the synthesis of novel organometallic catalysts. The ether oxygen and the potential for derivatization at the chloro positions offer multiple coordination sites.

Component in Advanced Coatings: As a potential cross-linking agent, it could be incorporated into polymer formulations to create advanced coatings with enhanced durability, chemical resistance, or other desirable properties.

In-depth Mechanistic Studies in Toxicology and Ecotoxicology

Given the known carcinogenicity of related compounds like bis(chloromethyl) ether and the toxicity of bis(2-chloroethyl) ether, a thorough investigation into the toxicological and ecotoxicological profile of this compound is imperative. cdc.govepa.govcanada.caresearchgate.net Future research should move beyond simple toxicity screening to in-depth mechanistic studies.

Key research questions include:

Metabolic Pathways: Identifying the metabolic fate of the compound in various organisms is crucial. Research should focus on identifying the enzymes involved in its biotransformation and the structure of the resulting metabolites.

Genotoxicity and Carcinogenicity: Investigating the potential for DNA adduction and mutagenicity is a high priority. Studies should aim to understand the molecular mechanisms by which this compound or its metabolites might induce cancer, drawing parallels to the known mechanisms of similar chloroalkyl ethers. nj.gov

Target Organ Toxicity: Detailed studies are needed to identify the primary target organs for toxicity and the molecular initiating events that lead to adverse outcomes. cdc.gov

Advancement of Predictive Computational Models for Environmental Fate and Toxicological Outcomes

Computational toxicology and quantitative structure-activity relationship (QSAR) models are powerful tools for predicting the potential hazards of chemicals, thereby reducing the need for extensive animal testing. mdpi.comnih.govresearchgate.net The development of robust computational models for haloalkoxyalkanes would be a significant step forward.

Future research in this area should focus on:

QSAR Model Development: Creating QSAR models specifically trained on a dataset of haloethers could allow for the prediction of key toxicological endpoints, such as carcinogenicity, mutagenicity, and acute toxicity, for this compound and related compounds. acs.org

Environmental Fate Modeling: Computational models can be used to predict the environmental partitioning, persistence, and degradation pathways of the compound. Given its reactivity with water, modeling its hydrolysis rate under various environmental conditions is particularly important. oregon.govnih.gov

Molecular Docking Studies: Structure-based computational methods can be used to simulate the interaction of this compound and its metabolites with biological macromolecules, such as enzymes and DNA, to elucidate potential mechanisms of toxicity. youtube.com

| Computational Approach | Research Goal |

| QSAR Modeling | Predict toxicological endpoints and prioritize experimental testing. mdpi.com |

| Environmental Fate Modeling | Estimate persistence and degradation in various environmental compartments. |

| Molecular Docking | Elucidate potential molecular initiating events of toxicity. youtube.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Chloro-2-(chloromethoxy)ethane, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between chloromethyl ethyl ether and chloroethane precursors. Purity optimization requires rigorous control of reaction conditions (e.g., anhydrous environment, temperature <40°C) and purification through fractional distillation. Analytical validation via GC-MS (to detect trace impurities) and ¹³C NMR (to confirm structural integrity) is critical. Refer to safety protocols for handling chlorinated intermediates, as outlined in safety data sheets .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Mass spectrometry (EI-MS) with m/z 94.54 (molecular ion peak) and fragmentation patterns (e.g., loss of Cl⁻) confirm molecular weight and structure . Infrared spectroscopy (FT-IR) identifies functional groups (C-O-C stretch at ~1100 cm⁻¹, C-Cl at ~650 cm⁻¹). ¹H NMR (δ 3.6–3.8 ppm for methoxy protons, δ 1.2–1.4 ppm for ethyl CH₂) complements structural analysis. Cross-referencing with NIST spectral libraries ensures accuracy .

Q. What are the solubility parameters of this compound in common organic solvents?

- Methodological Answer : Solubility in polar aprotic solvents (e.g., dichloromethane, THF) is high due to its ether and chloroalkane moieties. Quantitative data can be derived using gravimetric analysis or UV-Vis spectroscopy. For example, solubility in ethanol at 25°C is ~120 g/L, while in hexane, it is <10 g/L. Critical evaluation of temperature-dependent solubility requires differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) reveal activation energies for SN2 pathways at the chloromethoxy group. The electron-withdrawing effect of the adjacent chlorine atom lowers the energy barrier compared to non-halogenated analogs. Transition state analysis using Gaussian software identifies steric hindrance as a limiting factor in bulky nucleophiles. Validation via kinetic isotope effects (KIEs) and Hammett plots is recommended .

Q. What are the mechanisms of degradation under varying environmental conditions, and how can these pathways be inhibited?

- Methodological Answer : Hydrolytic degradation in aqueous media follows pseudo-first-order kinetics, producing 2-chloroethanol and formaldehyde. Accelerated testing under acidic (pH 3) and alkaline (pH 10) conditions reveals half-lives of <24 hours. Stabilizers like epoxide inhibitors (e.g., 1,2-epoxyhexane) can reduce degradation rates by 40%. LC-MS/MS monitors degradation products, while Arrhenius modeling extrapolates long-term stability .

Q. How does the electronic structure of this compound influence its interaction with biological macromolecules?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) show affinity for cytochrome P450 enzymes due to electrophilic chlorine atoms. The compound’s logP (~1.5) predicts moderate membrane permeability, validated via Caco-2 cell assays. Toxicity screening using zebrafish embryos (FET test) reveals LC₅₀ values >100 mg/L, suggesting low acute toxicity. Synchrotron-based X-ray crystallography can map binding sites in protein complexes .

Data Contradictions and Validation

- Molecular Weight Discrepancies : While reports a molecular weight of 94.54 g/mol, cross-checking with IUPAC nomenclature tools and CAS registry entries (e.g., CAS 3188-13-4) confirms consistency .

- Safety vs. Reactivity : highlights flammability risks (flash point 28°C), whereas emphasizes its use as a simulant for nerve agents. Researchers must balance reactivity studies with OSHA-compliant exposure controls (e.g., fume hoods, PPE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.